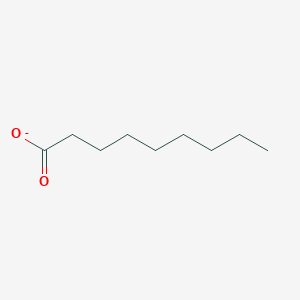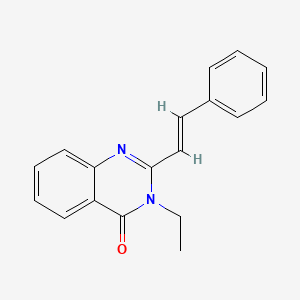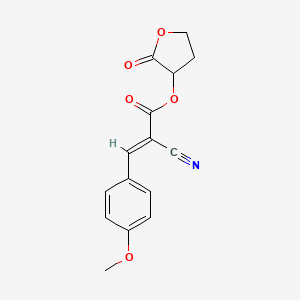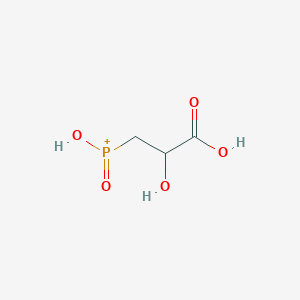
Nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanoate is a medium-chain fatty acid anion that is the conjugate base of nonanoic acid that in methyl ester form has significant nematicidal activity. It has a role as a plant metabolite. It is a straight-chain saturated fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a nonanoic acid.
Scientific Research Applications
Dental Health and Anticaries Agent
Nonanoate has been studied for its potential in dental health. Hayes and Berkovitz (1979) found that potassium nonanoate significantly reduced fissure caries in male Wistar rats. This suggests its effectiveness as a safe and anticaries agent in both solid and soluble forms (Hayes & Berkovitz, 1979).
Agricultural Applications
In the context of organic vegetable production, ammonium nonanoate has been evaluated as a bioherbicide. Webber et al. (2010) found that it effectively controlled certain broadleaf weeds, showing potential as an organic herbicide (Webber et al., 2010).
Industrial Chemistry
Russo et al. (2020) explored the use of nonanoic acid in the synthesis of lubricants and solvents through esterification reactions. Their study focused on the kinetics and mass transfer phenomena in these reactions, providing insights valuable for industrial applications (Russo et al., 2020).
Material Science
Zhan et al. (2019) conducted a study on ethyl nonanoate, a component of biodiesel, measuring its sound speed and deriving properties like densities and heat capacities. This research contributes to understanding biodiesel components' physical properties (Zhan et al., 2019).
Plant Protection Chemistry
Łęgosz et al. (2016) synthesized ammonium nonanoate-based ionic liquids for crop protection. These ionic liquids showed promise as green alternatives in chemical synthesis and demonstrated effective feeding deterrence activity and antimicrobial properties (Łęgosz et al., 2016).
Crystallography
Guerina and Craven (1980) studied the crystal structure of cholesteryl nonanoate, providing insights into its molecular arrangement and potential implications in biological membranes (Guerina & Craven, 1980).
properties
Product Name |
Nonanoate |
|---|---|
Molecular Formula |
C9H17O2- |
Molecular Weight |
157.23 g/mol |
IUPAC Name |
nonanoate |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/p-1 |
InChI Key |
FBUKVWPVBMHYJY-UHFFFAOYSA-M |
SMILES |
CCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B1231052.png)
![2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-](/img/structure/B1231053.png)
![(E)-3-(4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide](/img/structure/B1231055.png)

![(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1231058.png)




![(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1231066.png)
![8-hydroxy-8-[(E)-3-hydroxybut-1-enyl]-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1231070.png)

![(1R,4S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1231072.png)